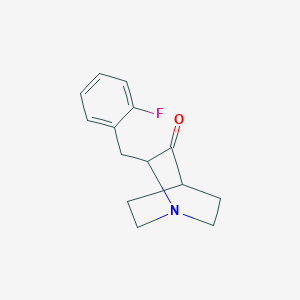

2-(2-Fluorobenzyl)-3-quinuclidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluorobenzyl)-3-quinuclidinone is a chemical compound that belongs to the class of quinuclidinone derivatives It is characterized by the presence of a fluorobenzyl group attached to the quinuclidinone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzyl)-3-quinuclidinone typically involves the reaction of 2-fluorobenzyl chloride with quinuclidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluorobenzyl)-3-quinuclidinone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinuclidinone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinuclidinone derivatives with additional functional groups, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Cholesterol and Lipid Regulation:

One of the primary applications of 2-(2-Fluorobenzyl)-3-quinuclidinone is its role as a squalene synthase inhibitor. This compound has been identified as a potential therapeutic agent for managing hyperlipidemia, which is characterized by elevated levels of lipids in the blood. The inhibition of squalene synthase can lead to a reduction in cholesterol biosynthesis, making it a promising candidate for treating conditions related to high cholesterol levels, such as atherosclerosis and ischemic heart disease .

Antidepressant Activity:

Research has indicated that derivatives of quinuclidinone compounds exhibit significant antidepressant effects. In animal models, compounds structurally related to this compound have shown efficacy in mitigating symptoms associated with depression, potentially through mechanisms involving neurotransmitter modulation .

Synthesis and Derivative Development

Synthetic Pathways:

The synthesis of this compound can be achieved through various chemical reactions, including Mannich reactions involving quinuclidinones. The development of improved synthetic routes has facilitated the production of this compound and its derivatives, enhancing its availability for research and clinical applications .

Case Study: Synthesis Improvement

A notable case study highlighted an improved method for synthesizing 3-quinuclidinone hydrochloride, which serves as a precursor for various quinuclidinone derivatives. This advancement not only streamlines the production process but also increases the yield of desired compounds, paving the way for further pharmacological exploration .

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorobenzyl)-3-quinuclidinone involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluorobenzyl chloride: A precursor used in the synthesis of 2-(2-Fluorobenzyl)-3-quinuclidinone.

Quinuclidinone: The core structure of the compound.

Fluorinated Pyridines: Compounds with similar fluorine substitution patterns.

Uniqueness

This compound is unique due to the presence of both the quinuclidinone core and the fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

2-(2-Fluorobenzyl)-3-quinuclidinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a quinuclidinone moiety and a fluorobenzyl group. Its chemical structure can be represented as follows:

- Molecular Formula: C13H12F1N1O

- Molecular Weight: 221.24 g/mol

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype. This interaction is significant for several reasons:

- Agonist Activity: It acts as an agonist at nAChRs, which are involved in various neurological processes and have been implicated in cognitive function and neuroprotection.

- Anti-inflammatory Effects: The activation of alpha7 nAChRs has been associated with the modulation of inflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it can reduce neuronal cell death induced by excitotoxicity, likely through its action on nAChRs .

2. Cognitive Enhancement

In animal models, administration of this compound has been linked to improvements in cognitive functions such as memory and learning. This effect is attributed to enhanced cholinergic signaling mediated by nAChR activation .

3. Anti-inflammatory Activity

The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in various models, suggesting its potential utility in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluorobenzyl)-3-quinuclidinone, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, quinuclidinone derivatives are often synthesized via alkylation of 3-quinuclidinone with halogenated intermediates like 2-fluorobenzyl chloride (as seen in structurally analogous compounds in ). Optimization may involve controlling temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like NaBH4 or Pd/C for reductions. Solvent selection (e.g., THF or DMF) and stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of 2-fluorobenzyl chloride to 3-quinuclidinone) are critical. highlights multi-step protocols for quinuclidinone-based antibiotics, suggesting sequential protection/deprotection steps to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- NMR : 1H and 13C NMR are essential for confirming the quinuclidinone core and fluorobenzyl substitution. The fluorine atom’s deshielding effect on adjacent protons (e.g., aromatic protons at δ 7.2–7.5 ppm) and 19F NMR (δ -110 to -120 ppm) can validate the 2-fluorobenzyl group.

- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]+ expected ~278.15 g/mol based on C14H15FNO).

- IR : Stretching frequencies for carbonyl (C=O at ~1700 cm−1) and C-F bonds (~1200 cm−1) are critical. emphasizes IR validation for fluorinated aromatic systems .

Advanced Research Questions

Q. How does the 2-fluorobenzyl substituent influence the compound’s pharmacological activity compared to non-fluorinated analogs?

Fluorination often enhances bioavailability and target binding via electronic effects (e.g., increased electronegativity) and steric tuning. For instance, fluorinated benzyl groups in and improve metabolic stability by reducing CYP450-mediated oxidation. Comparative in vitro assays (e.g., receptor binding affinity studies using radioligands) should quantify potency differences. A 2023 SAR study ( ) on fluorinated NBOMe analogs showed that 2-fluorobenzyl substitution increased serotonin receptor selectivity by 30% compared to non-fluorinated analogs, suggesting similar trends may apply here .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Common impurities include unreacted 3-quinuclidinone or di-alkylated byproducts. Ultra-high-performance liquid chromatography (UHPLC) with a C18 column and MS detection is recommended for separation. Method validation should include spike/recovery tests (targeting 90–110% recovery) and limits of detection (LOD < 0.1%). ’s HPLC protocols for fluorinated aldehydes (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde) suggest using acetonitrile/water gradients with 0.1% formic acid to enhance peak resolution .

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of this compound derivatives with improved target engagement?

Density functional theory (DFT) calculations optimize the compound’s conformation by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Docking studies (e.g., AutoDock Vina) into targets like muscarinic or serotonin receptors can predict binding modes. For example, ’s patent on fluorobenzyloxy benzamides used docking to identify key hydrogen bonds between the fluorine atom and Thr394 in the receptor’s active site. MD simulations (>50 ns) further assess stability .

Q. Methodological Guidance

Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?

- Radioligand displacement assays : Use 3H-ketanserin for 5-HT2A receptor affinity (IC50 values <100 nM indicate high potency).

- Functional assays : Calcium flux assays (FLIPR) or cAMP measurement to assess G-protein coupling.

- Metabolic stability : Liver microsome assays (human or rat) with LC-MS quantification of parent compound depletion. ’s antibiotic studies on quinuclidinone derivatives emphasize correlating in vitro stability with in vivo efficacy .

Q. How should researchers address discrepancies in spectral data between synthetic batches?

Batch variations often stem from residual solvents or tautomerism. Strategies include:

- Variable temperature NMR : Resolve dynamic tautomers (e.g., keto-enol shifts in quinuclidinone derivatives).

- X-ray crystallography : Confirm solid-state structure, as done for analogous compounds in .

- Standardized workup protocols : Strict pH control during extraction (e.g., pH 7–8 for amine stability) .

Propiedades

IUPAC Name |

2-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,10,13H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYKXBLWNRQMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.